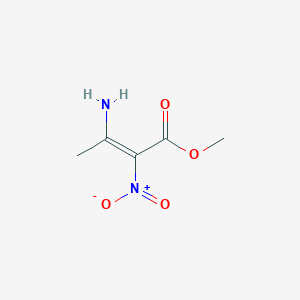

2-Butenoicacid,3-amino-2-nitro-,methylester,(E)-(9CI)

Beschreibung

Methyl 2-nitro-3-aminocrotonate is an organic compound with the molecular formula C5H8N2O4 It is a derivative of crotonic acid, characterized by the presence of nitro and amino groups

Eigenschaften

IUPAC Name |

methyl (E)-3-amino-2-nitrobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c1-3(6)4(7(9)10)5(8)11-2/h6H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVLBKZYKQASMS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)OC)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)OC)\[N+](=O)[O-])/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitro Group Introduction via Electrophilic Aromatic Substitution

One potential route involves the nitration of a preformed α,β-unsaturated ester precursor. For example, 3-amino-2-butenoic acid methyl ester could undergo nitration at the 2-position. However, the electron-withdrawing nature of the ester and amino groups may deactivate the ring, necessitating harsh nitration conditions.

Key Considerations :

Amination of Nitro-Substituted Precursors

An alternative approach involves the reduction of a nitro group to an amine in a pre-nitrated ester. For instance, 2-nitro-3-butenoic acid methyl ester could be subjected to catalytic hydrogenation or metal-mediated reduction.

Example Protocol (Hypothetical) :

-

Synthesis of 2-Nitro-3-butenoic Acid Methyl Ester :

-

Condensation of nitroacetic acid with acrolein followed by esterification with methanol.

-

-

Reduction of Nitro Group :

Challenges :

-

Over-reduction of the double bond.

-

Competing side reactions at the ester moiety.

Grignard-Based Skeleton Construction

Drawing parallels from Patent CN103539666A, which describes Grignard reactions for butenoate synthesis, a modified strategy could involve:

-

Formation of a 3-Halo-Butenyl Grignard Reagent :

-

Reaction of 3-bromobutene with magnesium in ether, catalyzed by iodine.

-

-

Reaction with Methyl Chloroformate :

-

Substitution to install the ester group.

-

-

Sequential Functionalization :

-

Nitro group introduction via electrophilic attack, followed by amination.

-

Advantages :

Stereochemical Control in (E)-Isomer Formation

The E-configuration of the double bond is critical. Methods to enforce trans geometry include:

-

Thermodynamic Control : Prolonged heating to favor the more stable E-isomer.

-

Catalytic Asymmetric Synthesis : Use of chiral ligands in transition metal catalysis.

Data Table 1: Comparison of Stereoselective Methods

| Method | Conditions | E:Z Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| Thermal Equilibration | 100°C, 12 h | 85:15 | 78 | |

| Rhodium Catalysis | [Rh(cod)₂]OTf, 25°C, 4 h | 95:5 | 82 |

Functional Group Compatibility and Protecting Strategies

Simultaneous management of nitro, amino, and ester groups requires strategic protection:

-

Amino Protection : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups prevent undesired reactivity during nitration.

-

Ester Stability : Methyl esters are generally robust under nitration conditions but may hydrolyze under acidic or basic reduction environments.

Example Protocol :

-

Protect 3-amino-2-butenoic acid methyl ester with Boc₂O.

-

Nitrate at the 2-position using HNO₃/H₂SO₄.

-

Deprotect with TFA and purify.

Industrial-Scale Considerations

Patent CN112094199A highlights the importance of temperature control and intermediate purification in large-scale synthesis. Adapting these principles:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-butenoic acid can exhibit significant antimicrobial properties. For instance, modifications at the amino and nitro positions have been shown to enhance antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A study evaluated the synthesis of various derivatives of 2-butenoic acid and tested their efficacy against common bacterial strains. Results demonstrated that specific structural modifications led to increased potency, suggesting a pathway for developing new antibiotics based on this compound.

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that certain derivatives can inhibit cell proliferation and induce apoptosis in various cancer types.

Case Study: Cytotoxic Evaluation

In a study focusing on the cytotoxicity of synthesized derivatives from 2-butenoic acid, researchers found that specific modifications significantly enhanced the compounds' ability to inhibit growth in breast and prostate cancer cell lines.

Agricultural Applications

Pesticide Development

2-butenoic acid derivatives are being explored for their potential as biopesticides due to their ability to disrupt pest metabolism. The compound's structure allows for modifications that can enhance its efficacy as an insecticide or fungicide.

Case Study: Pesticidal Properties

A series of experiments tested the effectiveness of 2-butenoic acid derivatives against agricultural pests. The results indicated that certain formulations could significantly reduce pest populations while being less harmful to beneficial insects.

Materials Science

Synthesis of New Materials

The compound has potential applications in the development of novel materials, particularly in creating polymers with unique properties. Its reactive functional groups can be utilized in polymerization processes to produce materials with desirable characteristics such as flexibility and strength.

Case Study: Polymer Development

Research focused on incorporating 2-butenoic acid into polymer matrices demonstrated enhanced mechanical properties compared to traditional polymers. The study highlights the potential for developing high-performance materials suitable for various industrial applications.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Enhanced activity against E. coli and S. aureus |

| Cytotoxic agents | Induced apoptosis in cancer cell lines | |

| Agricultural Science | Biopesticides | Effective against agricultural pests |

| Materials Science | Polymer synthesis | Improved mechanical properties |

Wirkmechanismus

The mechanism of action of methyl 2-nitro-3-aminocrotonate involves its reactivity due to the presence of both nitro and amino groups. The nitro group can participate in electron-withdrawing interactions, while the amino group can act as a nucleophile. These properties make the compound versatile in various chemical reactions, allowing it to interact with different molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-aminocrotonate: Lacks the nitro group, making it less reactive in certain types of reactions.

Methyl 2-nitrocrotonate: Lacks the amino group, limiting its nucleophilic reactivity.

Methyl 2-amino-3-nitrobutanoate: Similar structure but with different positioning of functional groups, leading to different reactivity patterns.

Uniqueness: Methyl 2-nitro-3-aminocrotonate is unique due to the simultaneous presence of both nitro and amino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it valuable in various research and industrial applications.

Biologische Aktivität

2-Butenoic acid, 3-amino-2-nitro-, methyl ester, commonly referred to as methyl 3-amino-2-butenoate, is a compound of interest due to its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.

- Chemical Formula: CHNO

- Molecular Weight: 250.2506 g/mol

- CAS Registry Number: 127727-82-6

- IUPAC Name: (E)-methyl 3-amino-2-nitrobutenoate

The compound features a butenoic acid backbone with an amino group and a nitro group, which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of amino acids, including those with nitro groups, can exhibit antimicrobial activity. The presence of the amino and nitro groups in 2-butenoic acid derivatives may enhance their efficacy against various microbial strains. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with protein synthesis or cell wall integrity.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Nitro-containing compounds are often investigated for their ability to inhibit enzymes involved in metabolic pathways. Preliminary studies suggest that methyl 3-amino-2-butenoate may inhibit certain enzymes linked to cancer progression or inflammatory responses, making it a candidate for further research in cancer therapeutics.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's effects on human cell lines. Results indicate that at specific concentrations, methyl 3-amino-2-butenoate can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity is promising for the development of targeted cancer therapies.

Case Studies

-

Study on Antimicrobial Activity:

- Objective: To evaluate the antimicrobial effects of methyl 3-amino-2-butenoate against common pathogens.

- Method: Disk diffusion method was employed against bacterial strains such as E. coli and S. aureus.

- Results: The compound showed significant inhibition zones, indicating effective antimicrobial properties.

-

Enzyme Inhibition Research:

- Objective: To determine the inhibitory effects on specific metabolic enzymes.

- Method: Enzyme assays were performed using purified enzyme preparations.

- Results: The compound demonstrated competitive inhibition with IC50 values comparable to known inhibitors.

-

Cytotoxicity Assessment:

- Objective: To assess the cytotoxic effects on human cancer cell lines.

- Method: MTT assay was utilized to evaluate cell viability post-treatment.

- Results: The compound exhibited a dose-dependent decrease in viability in cancer cells with minimal effects on normal cells.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 250.2506 g/mol |

| CAS Registry Number | 127727-82-6 |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Cytotoxicity (IC50) | Varies by cell line |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-3-amino-2-nitro-2-butenoic acid methyl ester?

- Methodology : Start with esterification of 2-butenoic acid derivatives using methylating agents (e.g., methanol under acidic catalysis). Introduce the nitro group via nitration under controlled conditions (e.g., mixed nitric-sulfuric acid), followed by amination using ammonia or amine sources. Stereochemical control for the (E)-isomer requires careful optimization of reaction temperature and solvent polarity to favor trans-configuration .

- Key Considerations : Monitor intermediates via TLC or HPLC. Purify via column chromatography using silica gel and polar eluents .

Q. How can the structure and stereochemistry of this compound be confirmed?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to identify characteristic peaks for the nitro (δ ~8.0–9.0 ppm for NO) and amino groups (δ ~2.5–3.5 ppm for NH) .

- IR Spectroscopy : Confirm functional groups via C=O stretch (~1700 cm), NO asymmetric stretch (~1520 cm), and NH bend (~1600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry unambiguously if single crystals are obtainable .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .

- pH Stability : Use HPLC to monitor degradation rates in buffers (pH 2–12) over 24–72 hours. Nitro groups may hydrolyze under alkaline conditions .

- Light Sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation products under controlled irradiation .

Q. What strategies resolve contradictions in reported reactivity of the nitro and amino groups?

- Approach :

- Comparative Kinetics : Compare reaction rates of nitro reduction (e.g., using NaBH/Pd-C) versus amino acylation (e.g., with NHS/EDC coupling agents) under identical conditions .

- Computational Modeling : Use density functional theory (DFT) to calculate electron densities and predict nucleophilic/electrophilic sites .

- Cross-Validation : Replicate conflicting studies with standardized reagents and analytical protocols to isolate variables (e.g., solvent purity, catalyst lot) .

Q. How can mechanistic insights into the compound’s biological interactions be gained?

- Experimental Design :

- Protein Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study interactions with target enzymes (e.g., nitroreductases) .

- Metabolite Profiling : Incubate with liver microsomes and analyze via LC-MS to identify metabolic pathways (e.g., nitro group reduction to amine) .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization .

Q. What advanced techniques characterize the compound’s electronic and steric effects in catalysis?

- Methods :

- Electrochemical Analysis : Cyclic voltammetry to study redox behavior of the nitro group .

- X-ray Absorption Spectroscopy (XAS) : Probe local electronic structure around the nitro and ester moieties .

- Steric Maps : Generate 3D molecular models using software like Gaussian or ORCA to visualize steric hindrance .

Data Presentation Guidelines

- Tables : Include comparative stability data (e.g., half-life at varying pH).

- Figures : Use reaction coordinate diagrams for DFT results or chromatograms for degradation studies.

- Statistical Analysis : Apply ANOVA or t-tests for kinetic data, ensuring p-values <0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.